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Compound of Interest

Compound Name:
5-(4-Fluorophenoxy)pyridin-2-

amine

CAS No.: 672945-75-4

Cat. No.: B1437090

Get Quote

PART 1: EXECUTIVE SUMMARY & CHEMICAL
IDENTITY
2-amino-5-(4-fluorophenoxy)pyridine is a bifunctional heterocyclic intermediate critical to the

synthesis of small-molecule kinase inhibitors. Its structure combines a polar, hydrogen-bonding

"hinge-binding" motif (the 2-aminopyridine) with a lipophilic, metabolically robust "tail" (the 4-

fluorophenoxy group).

This scaffold is frequently employed to target the ATP-binding pocket of kinases such as c-Met,

VEGFR, and p38 MAPK. The ether linkage allows the fluorophenyl group to access the

hydrophobic back-pocket (selectivity pocket) of the enzyme, while the fluorine atom at the para-

position blocks metabolic oxidation (P450 metabolism), significantly enhancing the

pharmacokinetic profile of the final drug candidate.

Chemical Identity Table[1]
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Property Data

IUPAC Name 5-(4-fluorophenoxy)pyridin-2-amine

CAS Number 672945-75-4

Molecular Formula C₁₁H₉FN₂O

Molecular Weight 204.20 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Methanol; Low solubility

in water

pKa (Calculated) ~6.5 (Pyridine nitrogen), ~23 (Amine)

LogP ~2.3 (Lipophilic)

PART 2: SYNTHETIC PROTOCOLS
Two primary routes exist for synthesizing this scaffold.[1][2] The Nitro-Reduction Route is

preferred for scale-up due to lower cost and higher atom economy compared to the Metal-

Catalyzed Coupling Route.

Method A: The Nitro-Reduction Route (Industrial
Standard)
This method utilizes the activation provided by the nitro group to facilitate the nucleophilic

aromatic substitution (SNAr) or copper-mediated coupling of the phenol.

Step 1: Etherification
Precursors: 5-Bromo-2-nitropyridine + 4-Fluorophenol.[3]

Reaction Logic: The nitro group at position 2 activates the pyridine ring. While direct SNAr at

position 5 is electronically disfavored compared to position 2 or 4, the presence of the

bromine allows for a smooth copper-catalyzed Ullmann-type coupling or high-temperature

nucleophilic displacement.
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Protocol:

Charge a reaction vessel with 5-bromo-2-nitropyridine (1.0 eq) and 4-fluorophenol (1.1

eq).

Add Potassium Carbonate (K₂CO₃) (2.0 eq) as the base.

Solvent: DMF or NMP (anhydrous).

Catalyst (Optional but recommended): CuI (5 mol%) to accelerate the reaction at lower

temperatures.

Heat to 90–100°C for 4–6 hours under nitrogen atmosphere.

Workup: Dilute with water, extract with ethyl acetate, and wash with brine. The

intermediate, 5-(4-fluorophenoxy)-2-nitropyridine, precipitates as a yellow solid.

Step 2: Nitro Reduction
Precursor: 5-(4-fluorophenoxy)-2-nitropyridine.

Reaction Logic: Chemoselective reduction of the nitro group to the primary amine without

defluorinating the aryl ring.

Protocol:

Dissolve the nitro intermediate in Methanol/THF (1:1).

Add 10% Pd/C catalyst (10 wt% loading).

Stir under Hydrogen atmosphere (H₂ balloon) at RT for 2–4 hours.

Alternative (Iron Reduction): If halogen sensitivity is a concern (though F is stable), use Fe

powder/NH₄Cl in EtOH/Water at 70°C.

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[3] Recrystallize

from Ethanol/Hexane.
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Method B: Buchwald-Hartwig Coupling (Convergent)
Direct coupling of 2-amino-5-iodopyridine with 4-fluorophenol. This route is often used in late-

stage functionalization but is more expensive due to the iodinated precursor and Pd-catalyst.

Visualization: Synthetic Workflow
The following diagram illustrates the preferred Nitro-Reduction pathway.

5-Bromo-2-nitropyridine
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 Hydrogenation 
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Figure 1: Step-wise synthesis of 2-amino-5-(4-fluorophenoxy)pyridine via the Nitro-Reduction

route.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS[7]
Pharmacophore Analysis
In the context of kinase inhibition, this molecule acts as a "Linker-Binder" scaffold.

The Hinge Binder (2-Aminopyridine):

The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor.

The exocyclic amine (NH₂) acts as a Hydrogen Bond Donor.

Mechanism: This donor-acceptor pair mimics the adenine ring of ATP, forming a bidentate

hydrogen bond with the kinase "hinge" region (backbone amide/carbonyl of residues like

Met, Glu, or Leu).

The Hydrophobic Tail (4-Fluorophenoxy):
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The ether oxygen provides a flexible "kink" (approx. 120° bond angle), directing the phenyl

ring deep into the hydrophobic pocket (often the "Gatekeeper" or "Selectivity" pocket).

Fluorine Effect: The para-fluorine atom increases lipophilicity (LogP) and prevents

metabolic hydroxylation at the most reactive site, extending the half-life (

) of the inhibitor.

Visualization: Pharmacophore Binding Mode
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Figure 2: Pharmacophoric interactions of the scaffold within a typical kinase binding pocket.

PART 4: ANALYTICAL CHARACTERIZATION
To validate the synthesis, the following analytical signatures are expected:

¹H NMR (DMSO-d₆, 400 MHz):

δ 7.8–7.9 (d, 1H): Pyridine H6 (Ortho to ether, Meta to amine).

δ 7.2–7.3 (dd, 1H): Pyridine H4.

δ 6.9–7.1 (m, 4H): 4-Fluorophenyl aromatic protons (characteristic splitting pattern).

δ 6.4–6.5 (d, 1H): Pyridine H3 (Ortho to amine).

δ 5.8–6.0 (s, 2H): Amine NH₂ (Broad singlet, exchangeable with D₂O).
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LC-MS (ESI+):

Major peak at [M+H]⁺ = 205.2.

Fragmentation may show loss of the fluorophenoxy group (M-111).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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